3-Fluoro-4-(4-isopropylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

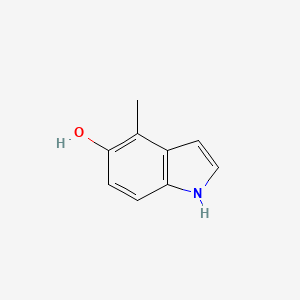

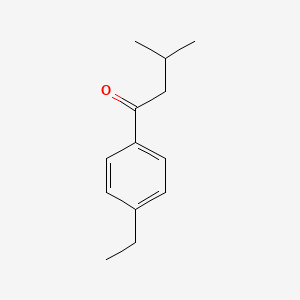

The compound 3-Fluoro-4-(4-isopropylphenoxy)aniline is a fluorinated aniline derivative. Aniline derivatives are significant in pharmaceutical chemistry due to their presence in various therapeutic agents. The presence of a fluorine atom can greatly influence the biological activity of these compounds by affecting their metabolic stability and lipophilicity . The isopropyl group attached to the phenoxy ring could potentially affect the compound's binding affinity to biological targets.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives often involves multiple steps, including protection/deprotection strategies, halogenation, and coupling reactions. For instance, a key intermediate in synthesizing fluvastatin, which is structurally related to the compound of interest, was synthesized from aniline through a series of reactions including isopropylation, alkylation, and intramolecular cyclization, achieving an overall yield of more than 90% . Another synthesis of a chloro-fluoro aniline derivative was achieved through condensation followed by reduction, with an overall yield of 82% . These methods highlight the robustness and potential scalability of the synthetic processes for such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated anilines has been extensively studied using various spectroscopic techniques. For example, the structural and spectroscopic properties of 3-chloro-4-fluoro-aniline were investigated using density functional theory (DFT) calculations, providing insights into the electronic and vibrational properties of the molecule . Similarly, the molecular structures and vibrational spectra of monofluoroaniline isomers have been calculated and analyzed, revealing the influence of the fluorine substituent on the aniline ring geometry and charge distribution .

Chemical Reactions Analysis

Fluorinated anilines can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 3-chloro-4-fluorothiophene-1,1-dioxide, a fluorine-containing diene, was synthesized and used in Diels-Alder reactions with different dienophiles to produce various chloro-fluoro substituted aromatics . This demonstrates the synthetic utility of fluorinated anilines in constructing diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the presence of the fluorine atom and other substituents on the aromatic ring. The introduction of fluorine can affect the compound's boiling point, melting point, solubility, and stability. Theoretical studies on aniline derivatives, such as the one on 3-chloro-4-fluoro-aniline, provide computational predictions of IR, UV-Visible, Raman, and NMR spectra, which are crucial for characterizing these compounds . Additionally, the study of specifically fluoridated carbohydrates has shown that fluorine substituents can exhibit detectable spin coupling with ring protons, which is important for understanding the compound's reactivity and interactions .

Applications De Recherche Scientifique

Fluorinated Aniline Derivatives in Environmental Biodegradation

Research on fluorinated anilines, such as the ones closely related to 3-Fluoro-4-(4-isopropylphenoxy)aniline, has highlighted their environmental persistence and toxicological concerns. The biodegradation of fluoroanilines by microbial strains like Labrys portucalensis indicates the potential for biological remediation of environmental pollutants. This bacterium's ability to degrade and use fluoroanilines as carbon and nitrogen sources underscores the ecological relevance and bioremediation potential of microbial processes for halogenated compounds (Amorim et al., 2013).

Spectroscopic Analysis for Chemical Synthesis

The structural and spectroscopic analysis of aniline derivatives, including those with chloro and fluoro substitutions, has been extensively studied. Such analyses aid in the design and synthesis of novel compounds with potential pharmaceutical applications. Computational methods, including density functional theory (DFT), offer insights into the spectroscopic properties, aiding in the prediction of chemical behavior and facilitating the synthesis of complex aniline precursors (Aziz et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-4-(4-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHMPBSXTLVSNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-isopropylphenoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)